molecular formula C18H36O2 B1627097 (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid CAS No. 287100-83-8

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid

Cat. No.: B1627097
CAS No.: 287100-83-8
M. Wt: 302.35 g/mol
InChI Key: QIQXTHQIDYTFRH-HXPQJNGISA-N
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Description

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid: is a stable isotope-labeled compound of stearic acid, where all 18 carbon atoms are replaced with the carbon-13 isotope. This compound is often used in scientific research to trace and study metabolic pathways due to its isotopic labeling. The molecular formula of stearic acid-13C18 is 13CH3(13CH2)1613CO2H, and it has a molecular weight of 302.35 g/mol .

Biochemical Analysis

Biochemical Properties

Stearic Acid-13C18 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can bind to fatty acid-binding proteins (FABPs), which are involved in the intracellular transport of long-chain fatty acids and their acyl-CoA esters .

Cellular Effects

Stearic Acid-13C18 influences cell function in several ways. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in lipid metabolism, thereby influencing the overall metabolic profile of the cell .

Molecular Mechanism

At the molecular level, Stearic Acid-13C18 exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can bind to and inhibit the activity of certain enzymes involved in fatty acid synthesis, thereby affecting lipid metabolism within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Stearic Acid-13C18 can change over time. It has a limited shelf life, and its stability and degradation can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Stearic Acid-13C18 can vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism, while at high doses, it could potentially have toxic or adverse effects .

Metabolic Pathways

Stearic Acid-13C18 is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, and can affect metabolic flux and metabolite levels .

Transport and Distribution

Stearic Acid-13C18 is transported and distributed within cells and tissues through specific transporters and binding proteins. It can affect its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of Stearic Acid-13C18 can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid can be synthesized through the carboxylation of 13C-labeled alkanesThe reaction is typically catalyzed by metal catalysts such as palladium or nickel .

Industrial Production Methods: Industrial production of stearic acid-13C18 involves the isotopic labeling of stearic acid through chemical synthesis. The process includes the hydrogenation of 13C-labeled oleic acid, followed by purification steps to isolate the desired product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure high purity of the final product .

Comparison with Similar Compounds

Uniqueness: (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid is unique because all 18 carbon atoms are labeled with carbon-13, providing a comprehensive tracing capability in metabolic studies.

Properties

IUPAC Name

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-HXPQJNGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584438
Record name (~13~C_18_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287100-83-8
Record name (~13~C_18_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287100-83-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid
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(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid
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(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid
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(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid

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